molecular formula C18H15N3O4S2 B2555283 3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1798674-89-1

3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2555283
CAS No.: 1798674-89-1
M. Wt: 401.46
InChI Key: LGJLRJOLAMYIEL-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H15N3O4S2 and its molecular weight is 401.46. The purity is usually 95%.
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Mechanism of Action

Biological Activity

3-Methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H15N3O4S2C_{18}H_{15}N_{3}O_{4}S_{2} with a molecular weight of approximately 401.46 g/mol. It contains a thiophene ring, which is known for contributing to various biological activities due to its electron-rich nature and ability to interact with biological targets.

PropertyValue
Molecular FormulaC18H15N3O4S2
Molecular Weight401.46 g/mol
CAS Number1798520-36-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In particular, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria.

A study conducted on related benzoxazole derivatives found that certain compounds displayed significant activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined, revealing that modifications in the structure influenced the antimicrobial potency significantly .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis25
Compound BE. coli50
3-Methyl DerivativeB. subtilisTBD

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a comparative study, the compound was evaluated alongside other known anticancer agents. Results indicated that it effectively reduced cell viability in treated cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920
PC318

Case Studies and Research Findings

  • Antibacterial Screening : A study screened various derivatives for antibacterial activity against standard strains, revealing selective efficacy against Gram-positive bacteria with varying MIC values.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibited the growth of multiple cancer cell lines, with varying degrees of potency depending on structural modifications.
  • Inflammation Models : Preliminary studies indicate potential anti-inflammatory activity; however, further research is needed to elucidate its mechanisms and efficacy.

Properties

IUPAC Name

3-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-21-16-7-15(2-3-17(16)25-18(21)22)27(23,24)20-9-12-6-14(10-19-8-12)13-4-5-26-11-13/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJLRJOLAMYIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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